Valeryl chloride

Übersicht

Beschreibung

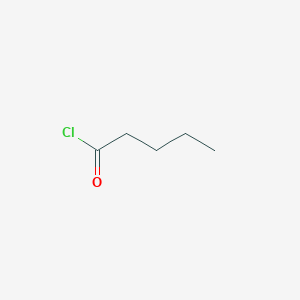

Valeryl chloride, also known as pentanoyl chloride, is a colorless, fuming liquid with a pungent odor. Its chemical formula is C5H9ClO, and it is commonly used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly with water, bases, and alcohols, making it a valuable compound in various chemical processes .

Vorbereitungsmethoden

Valeryl chloride can be synthesized through several methods. One common synthetic route involves the reaction of pentanoic acid with thionyl chloride. The reaction typically occurs under reflux conditions, producing this compound and sulfur dioxide as by-products. Another method involves the use of phosphorus trichloride and pentanoic acid, which also yields this compound .

Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. For example, the reaction of pentanoic acid with thionyl chloride can be carried out in a continuous flow reactor, allowing for efficient production of this compound .

Analyse Chemischer Reaktionen

Valeryl chloride undergoes various chemical reactions, including:

Substitution Reactions: this compound readily reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively. .

Friedel-Crafts Acylation: this compound is commonly used in Friedel-Crafts acylation reactions to introduce the pentanoyl group into aromatic compounds.

Hydrolysis: In the presence of water, this compound hydrolyzes to form pentanoic acid and hydrochloric acid.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

Valeryl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. It is involved in the production of active pharmaceutical ingredients (APIs) and enzyme inhibitors, enhancing the efficiency of drug development processes.

Key Pharmaceuticals Synthesized Using this compound:

| Drug Name | Application |

|---|---|

| Irbesartan | Antihypertensive agent |

| Valsartan | Angiotensin II receptor antagonist |

| Dronedarone | Treatment for cardiac arrhythmias |

| Diflucortolone Valerate | Anti-inflammatory medication |

| Pyrovalerone | Psychoactive drug |

These compounds highlight this compound's critical role in developing treatments for various medical conditions, including hypertension and inflammation .

Organic Synthesis

In organic chemistry, this compound is primarily utilized for synthesizing esters and amides. These compounds are essential in creating a wide array of chemical products, including fragrances, flavoring agents, and other specialty chemicals.

Examples of Organic Compounds Synthesized:

| Compound | Type |

|---|---|

| 2-Bromo-1-phenyl-pentan-1-one | Intermediate |

| Valeric anhydride | Ester |

| 2-Chloropentanoyl chloride | Acyl chloride |

| Phenyl valerate | Ester |

This application underscores the importance of this compound in producing various chemical intermediates that are foundational in both industrial applications and research .

Polymer Production

This compound contributes to the manufacture of specialty polymers that exhibit unique properties suitable for coatings, adhesives, and other materials. Its reactivity allows it to participate in polymerization reactions, leading to the creation of advanced materials with tailored characteristics.

Flavor and Fragrance Industry

In the flavor and fragrance sector, this compound is used to synthesize various flavoring agents and fragrances. This application is vital for food products and cosmetics, where appealing scents and tastes are essential for consumer acceptance.

Agrochemicals

This compound is also employed in the synthesis of agrochemicals, including fungicides like hexaconazole. Its role as an intermediate in these formulations highlights its significance in agricultural applications aimed at pest control and crop protection .

Laboratory Reagents

As a reagent, this compound is utilized in various laboratory procedures. It provides researchers with a reliable option for chemical reactions that require acyl chlorides, facilitating advancements in synthetic organic chemistry.

Case Study 1: Synthesis of Cilostazole

A notable application of this compound is its use as an intermediate in synthesizing cilostazole, a drug used to treat intermittent claudication. The synthesis involves multiple steps where this compound contributes to forming key intermediates that enhance the overall yield and efficiency of the process .

Case Study 2: Development of Enzyme Inhibitors

This compound has been utilized in developing potent enzyme inhibitors that target specific pathways involved in disease progression. Research has demonstrated how derivatives synthesized from this compound can effectively inhibit phospholipase A2 activity, showcasing its potential therapeutic applications .

Wirkmechanismus

The mechanism of action of valeryl chloride primarily involves its reactivity with nucleophiles. When it reacts with nucleophiles, such as amines or alcohols, it forms covalent bonds, resulting in the formation of amides or esters. This reactivity is due to the presence of the acyl chloride functional group, which is highly electrophilic and readily undergoes nucleophilic substitution reactions .

Vergleich Mit ähnlichen Verbindungen

Valeryl chloride can be compared with other acyl chlorides, such as:

Butyryl chloride: Similar to this compound, butyryl chloride is used in organic synthesis to introduce the butanoyl group into molecules.

Isothis compound: This compound has a branched structure compared to the linear structure of this compound.

Hexanoyl chloride: With a longer carbon chain than this compound, hexanoyl chloride is used to introduce the hexanoyl group into molecules.

This compound’s unique combination of reactivity and chain length makes it a versatile and valuable compound in various chemical processes and applications.

Biologische Aktivität

Valeryl chloride, a chemical compound with the formula CHClO, is primarily recognized for its applications in organic synthesis and as a reagent in the production of pharmaceuticals. Its biological activity, however, is less understood and warrants further exploration. This article synthesizes current knowledge regarding the biological properties of this compound, including its mechanism of action, potential therapeutic applications, and associated toxicity.

Chemical Structure and Properties

This compound is classified as an acyl chloride, which makes it a reactive compound capable of acylating various substrates. Its structure consists of a five-carbon chain with a chlorine atom attached to the terminal carbon. The presence of the chlorine atom enhances its electrophilic nature, allowing it to participate in nucleophilic substitution reactions.

The biological activity of this compound is largely influenced by its ability to interact with biological macromolecules. As an acyl chloride, it can react with amino acids, particularly those containing nucleophilic side chains such as cysteine and lysine. This reactivity can lead to the formation of acylated proteins, potentially altering their function and activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. For instance, research has shown that compounds related to this compound can inhibit bacterial collagenases, enzymes that play a crucial role in bacterial virulence by degrading collagen in host tissues . This suggests that this compound could be explored as a potential antibacterial agent.

Toxicological Profile

While this compound shows promise in certain biological applications, its toxicity must be carefully considered. Exposure to this compound can lead to irritation of the skin, eyes, and respiratory tract. Inhalation or ingestion may result in more severe effects, including pulmonary edema or gastrointestinal distress .

Case Study: Antibacterial Activity

A study focusing on the antibacterial efficacy of various acyl chlorides found that this compound demonstrated significant inhibitory effects against several strains of bacteria. The study utilized a series of in vitro assays to evaluate the minimum inhibitory concentration (MIC) required to prevent bacterial growth. Results indicated that this compound had an MIC comparable to other known antibacterial agents .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Acetic Anhydride | 64 | Escherichia coli |

| Butyric Anhydride | 16 | Pseudomonas aeruginosa |

This table summarizes the antibacterial activity observed during the study.

Research Findings on Collagenase Inhibition

In another investigation into the inhibition of bacterial collagenases, this compound was tested alongside other compounds for its ability to inhibit collagen degradation by bacteria. The results indicated that while not the most potent inhibitor, this compound still exhibited significant activity against collagenase enzymes from Clostridium histolyticum and Bacillus cereus, suggesting its potential utility in treating infections characterized by tissue degradation .

Eigenschaften

IUPAC Name |

pentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-3-4-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGISHOFUAFNYQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034091 | |

| Record name | Valeryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Valeryl chloride appears as a colorless fuming liquid with a pungent odor. Fumes irritate the eyes and mucous membranes. Corrosive., Colorless fuming liquid with a pungent odor; [CAMEO] Colorless to pale yellow liquid with an acrid odor; [Alfa Aesar MSDS] | |

| Record name | VALERYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Valeryl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-29-9 | |

| Record name | VALERYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1684 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valeryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Valeryl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeryl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ3B4CY5GG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of valeryl chloride?

A1: this compound has the molecular formula C5H9ClO and a molecular weight of 120.58 g/mol.

Q2: Is there spectroscopic data available to characterize this compound?

A2: Yes, spectroscopic techniques like IR and NMR are frequently used to characterize this compound. For instance, the IR spectrum of this compound shows a strong carbonyl (C=O) stretching band around 1800 cm-1, characteristic of acyl chlorides. []

Q3: Is this compound stable under normal conditions?

A3: this compound is sensitive to moisture and readily hydrolyzes in the presence of water to form valeric acid and hydrochloric acid. Therefore, it is crucial to store and handle it under anhydrous conditions.

Q4: What are the typical reactions involving this compound?

A4: this compound is commonly used as an acylating agent in Friedel-Crafts acylation reactions for the synthesis of aromatic ketones. For example, it reacts with m-dichlorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield 2,4-dichlorophenyl pentanone. []

Q5: Can you elaborate on the role of this compound in synthesizing specific drug molecules?

A5: this compound is a crucial reagent in the multi-step synthesis of various pharmaceuticals. In the production of valsartan, an antihypertensive drug, this compound is reacted with an intermediate to introduce the N-valeryl group. [, , , , ] Similarly, it plays a key role in synthesizing dronedarone, an antiarrhythmic drug. []

Q6: How is this compound employed in modifying natural products?

A6: Research has explored the modification of natural products using this compound to create new derivatives. For example, eurycomanone, a quassinoid isolated from the roots of Eurycoma longifolia, can be derivatized with this compound to form eurycomanone monovalerate. []

Q7: Are there any applications of this compound in material science?

A7: Yes, this compound can be used to modify polymers. In one study, it was used to synthesize amphiphilic hyperbranched poly(sulfone-amine)s with varying lengths of hydrophobic chains. These polymers demonstrated high dye-loading capabilities, showcasing their potential in applications like drug delivery and nanocatalysis. []

Q8: How do structural modifications of compounds related to this compound affect their biological activity?

A8: Research on hexaconazole derivatives highlights the impact of structural modifications on antifungal activity. Introducing specific substituents, like isobutyl groups and halogenated phenyl rings, to the parent molecule led to enhanced activity against various wood-rotting fungi. []

Q9: How can the stability of this compound be enhanced during synthesis or storage?

A9: As this compound is moisture-sensitive, handling it under strictly anhydrous conditions using dry solvents and inert atmosphere is essential. [] Furthermore, adding stabilizers like dimethylformamide (DMF) during the production of pharmaceutical-grade this compound can minimize the formation of undesirable byproducts like valeric anhydride. []

Q10: What analytical methods are employed to characterize and quantify this compound and its derivatives?

A10: Various analytical techniques are used to characterize this compound and its derivatives. These include gas chromatography (GC) to analyze reaction mixtures, [] high-performance liquid chromatography (HPLC) to assess the purity of synthesized compounds, [] and mass spectrometry (MS) for molecular weight determination. [] Nuclear magnetic resonance (NMR) spectroscopy is vital for structural elucidation. [, ]

Q11: Are there any alternative reagents to this compound for specific applications?

A11: While this compound is widely used, alternative acylating agents like anhydrides or activated esters might be employed depending on the specific reaction requirements and substrate. For example, succinic anhydride was used alongside this compound to synthesize eurycomanone derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.